molecular formula C9H7F3OS B1303372 3'-(Trifluoromethylthio)acetophenone CAS No. 56773-33-2

3'-(Trifluoromethylthio)acetophenone

Cat. No.: B1303372
CAS No.: 56773-33-2
M. Wt: 220.21 g/mol
InChI Key: UKKYMJZZMADIAV-UHFFFAOYSA-N
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Description

3’-(Trifluoromethylthio)acetophenone is a chemical compound with the molecular formula C9H7F3OS. It has a molecular weight of 220.22 . The IUPAC name for this compound is 1-{3-[(trifluoromethyl)sulfanyl]phenyl}ethanone .


Molecular Structure Analysis

The molecular structure of 3’-(Trifluoromethylthio)acetophenone can be represented by the InChI code: 1S/C9H7F3OS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3 .


Physical and Chemical Properties Analysis

3’-(Trifluoromethylthio)acetophenone is a liquid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Modification Techniques

3'-(Trifluoromethylthio)acetophenone and its derivatives are pivotal in various synthesis techniques due to their unique chemical properties. The trifluoromethylthio group (SCF3) is recognized for enhancing lipophilicity, bioavailability, and metabolic stability in pharmaceuticals. The trifluoromethylthiolation/oxidation of styrenes using easily-handled reagents like AgSCF3 demonstrates a simple and efficient method for constructing α-trifluoromethylthio acetophenones under mild conditions (Wang et al., 2019). Additionally, the highly ortho-selective trifluoromethylthiolation reactions employing a ligand exchange strategy showcase innovative applications in CH functionalization reactions (Yin et al., 2014).

Catalytic Applications and Biocatalysis

This compound derivatives have been explored for their catalytic applications, particularly in asymmetric synthesis and biocatalytic reactions. For instance, the use of whole cells of Leifsonia xyli HS0904 for the bioreduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol with high enantioselectivity illustrates the biocatalytic potential of these compounds (Wang et al., 2011). Furthermore, the discovery of NADPH-dependent short-chain dehydrogenases from Burkholderia cenocepacia for anti-Prelog’s stereoselective reduction highlights the enzyme's application in producing aromatic chiral alcohols (Yu et al., 2018).

Corrosion Inhibition

In the field of corrosion science, this compound derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media. The study on 3-nitroacetophenone showed significant inhibition efficiency, indicating that these compounds can act as mixed-type inhibitors and adhere to the Langmuir adsorption isotherm model (Ibrahim et al., 2022).

Electrochemical Applications

The electrocarboxylation of acetophenone in ionic liquids illustrates the influence of this compound derivatives on product distribution, demonstrating their role in facilitating dimerization and enhancing the efficiency of electrochemical reactions (Zhao et al., 2014).

Safety and Hazards

3’-(Trifluoromethylthio)acetophenone is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure . It should be used only in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

1-[3-(trifluoromethylsulfanyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKYMJZZMADIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380677
Record name 3'-(Trifluoromethylthio)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56773-33-2
Record name 3'-(Trifluoromethylthio)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-(Trifluoromethylthio)acetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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